3-pentyl-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pentyl-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the reaction of indoline with specific reagents under controlled conditions. For instance, the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst is a direct method . Another method involves the use of nitromethane, glacial acetic acid, and ammonium acetate under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-pentyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
3-pentyl-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-pentyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. As an indole derivative, it may bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
Uniqueness
3-pentyl-2,3-dihydro-1H-indol-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pentyl side chain and dihydroindole core differentiate it from other indole derivatives, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-pentyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-8-11-10-7-5-6-9-12(10)14-13(11)15/h5-7,9,11H,2-4,8H2,1H3,(H,14,15) |
InChI Key |
UBQVZTWMAFQYFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.